

Spectroscopic Profile of 1,2,4-Trifluorobenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2,4-Trifluorobenzene

Cat. No.: B1293510

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,4-trifluorobenzene**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1,2,4-trifluorobenzene**, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Data

The ¹H NMR spectrum of **1,2,4-trifluorobenzene** reveals the chemical environment of its three hydrogen atoms.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-3	7.0 - 7.2	m	
H-5	6.8 - 7.0	m	
H-6	7.1 - 7.3	m	

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The complex splitting patterns ("m" for multiplet) are due to both H-H and H-F couplings.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, with carbon-fluorine couplings providing additional structural confirmation.

Carbon	Chemical Shift (δ , ppm)	C-F Coupling (J, Hz)
C-1	158.0 - 162.0	d, J \approx 250
C-2	155.0 - 159.0	d, J \approx 250
C-3	110.0 - 114.0	dd
C-4	150.0 - 154.0	d, J \approx 250
C-5	105.0 - 109.0	dd
C-6	118.0 - 122.0	dd

Note: The chemical shifts and large one-bond carbon-fluorine coupling constants are characteristic of fluorinated benzenes. The smaller two- and three-bond couplings result in doublet of doublets (dd) for the non-fluorine-bearing carbons.

¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[\[1\]](#) The chemical shifts are typically referenced to a standard such as CFCl3.[\[2\]](#)

Fluorine	Chemical Shift (δ , ppm)	Multiplicity
F-1	-130 to -135	m
F-2	-140 to -145	m
F-4	-115 to -120	m

Note: The wide chemical shift range of ^{19}F NMR allows for clear distinction between the non-equivalent fluorine atoms.^[1] The complex multiplets arise from F-F and F-H couplings.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of liquid samples like **1,2,4-trifluorobenzene** is as follows:

- Sample Preparation:
 - Accurately weigh 5-25 mg of **1,2,4-trifluorobenzene** for ^1H NMR, and 20-50 mg for ^{13}C NMR, into a clean, dry vial.^{[3][4]}
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone-d₆).
^{[3][5]} The deuterated solvent is crucial for the spectrometer's lock system and to minimize solvent signals in ^1H NMR.^{[5][6]}
 - Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.^[3]
- Sample Filtration and Transfer:
 - To remove any particulate matter that can degrade spectral quality, filter the solution. A common method is to use a Pasteur pipette with a small cotton or glass wool plug.^{[5][6][7]}
 - Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.^[7] The optimal sample height is typically around 4-5 cm.^{[3][7]}
- Data Acquisition:
 - Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.^[3]
 - Insert the sample into the NMR spectrometer.
 - The instrument will then perform a series of automated or manual steps:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.^[3]

- Shimming: The magnetic field homogeneity is optimized to achieve sharp, well-resolved peaks.[3]
- Tuning: The probe is tuned to the specific nucleus being observed (^1H , ^{13}C , or ^{19}F).[3]
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin the experiment.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Data

The IR spectrum of **1,2,4-trifluorobenzene** shows characteristic absorptions for the aromatic ring and C-F bonds.[8]

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3050 - 3150	Medium
C=C stretch (aromatic)	1620, 1520, 1440	Strong
C-F stretch	1280, 1180, 1120	Very Strong
C-H bend (out-of-plane)	890, 840	Strong

Source: Data compiled from the NIST Chemistry WebBook and other spectroscopic databases.

[9]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

For a pure liquid sample like **1,2,4-trifluorobenzene**, the "neat" or thin-film method is commonly used.[10][11]

- Sample Preparation:

- Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator.[10][12] These materials are transparent to IR radiation.
- If necessary, clean the plates with a dry, volatile solvent like acetone and allow them to dry completely.[10]
- Place a single drop of **1,2,4-trifluorobenzene** onto the face of one salt plate.[10]

- Cell Assembly:
 - Place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[10][12]
 - Carefully place the "sandwich" of plates into the spectrometer's sample holder.[11][12]
- Data Acquisition:
 - First, run a background spectrum with no sample in the beam path. This allows the instrument to subtract the signals from atmospheric CO₂ and water vapor.
 - Place the sample holder with the prepared plates into the instrument.
 - Acquire the IR spectrum of the sample over the desired range, typically 4000-400 cm⁻¹. [11]
 - After the measurement, clean the salt plates thoroughly with a suitable solvent and return them to the desiccator.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving π -electrons in aromatic systems.

UV-Vis Data

1,2,4-trifluorobenzene exhibits characteristic absorption bands in the UV region due to $\pi \rightarrow \pi^*$ transitions in the benzene ring.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Gas Phase	~278	Not available
Hexane/Ethanol	~265 - 275	~200 - 400 L mol ⁻¹ cm ⁻¹

Source: Data compiled from the NIST Chemistry WebBook and other spectroscopic studies.

[13][14] The exact position and intensity of the absorption maxima can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy

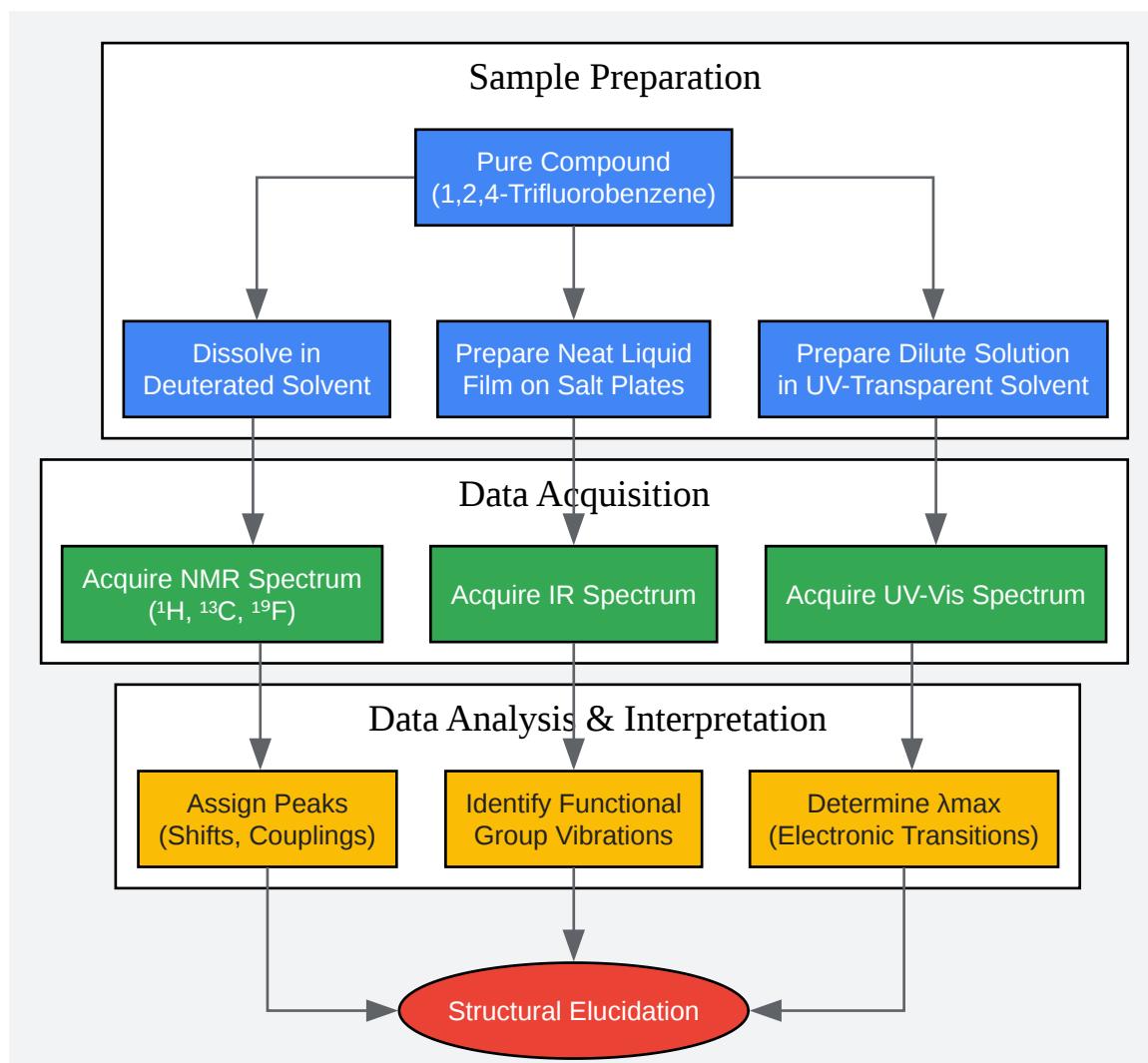
The following protocol is for analyzing a liquid sample in solution.

- Sample Preparation:
 - Prepare a dilute solution of **1,2,4-trifluorobenzene** using a UV-transparent solvent, such as hexane or ethanol. The concentration should be chosen to yield an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).
 - Ensure the sample is completely dissolved.[15]
- Cuvette Preparation:
 - Use quartz cuvettes, as glass and plastic absorb in the UV range.[15][16]
 - Clean the cuvettes thoroughly. Rinse them first with the solvent to be used for the analysis. [15][17]
- Data Acquisition:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[18]
 - Fill a cuvette with the pure solvent to be used as the reference or "blank."
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the cuvette and the solvent.[18][19]

- Replace the blank cuvette with a cuvette containing the sample solution.
- Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.[18]

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



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General workflow for spectroscopic analysis.

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